Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro-
Overview
Description
Benzene, 1,1’-[oxybis(methyleneoxy)]bis[2,4,6-trichloro-: is a chemical compound with the molecular formula C14H8Cl6O3 . It is a white to brown crystalline solid that is non-volatile at room temperature. This compound is poorly soluble in water but can dissolve in organic solvents such as ether and chlorinated solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[oxybis(methyleneoxy)]bis[2,4,6-trichloro- involves the reaction of 2,4,6-trichlorophenol with formaldehyde in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions to facilitate the reaction. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,1’-[oxybis(methyleneoxy)]bis[2,4,6-trichloro- can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the chlorine atoms can be replaced by other substituents such as alkyl or nitro groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nitro compounds, Lewis acids as catalysts
Major Products Formed:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Alkylated or nitrated derivatives
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of other complex organic compounds.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
Medicine:
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of certain pesticides and herbicides .
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[oxybis(methyleneoxy)]bis[2,4,6-trichloro- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of biochemical pathways. The presence of multiple chlorine atoms and the oxybis(methyleneoxy) linkage contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
- Benzene, 1,1’-[oxybis(methylene)]bis-
- Benzene, 1,1’-oxybis[4-methyl-]
- Benzene,1,1’-[oxybis(methylene)]bis[4-methoxy-]
Comparison:
- Benzene, 1,1’-[oxybis(methyleneoxy)]bis[2,4,6-trichloro- is unique due to the presence of three chlorine atoms on each benzene ring, which significantly affects its chemical reactivity and physical properties.
- The oxybis(methyleneoxy) linkage provides additional sites for chemical modification and interaction compared to similar compounds .
Properties
IUPAC Name |
1,3,5-trichloro-2-[(2,4,6-trichlorophenoxy)methoxymethoxy]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl6O3/c15-7-1-9(17)13(10(18)2-7)22-5-21-6-23-14-11(19)3-8(16)4-12(14)20/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYQPTJGQRXOMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCOCOC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069384 | |
Record name | Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60093-93-8 | |
Record name | 1,1′-[Oxybis(methyleneoxy)]bis[2,4,6-trichlorobenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60093-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1'-(oxybis(methyleneoxy))bis(2,4,6-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060093938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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